

Spectroscopic Profile of 2-Bromo-1,1-diethoxypropane: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-1,1-diethoxypropane

Cat. No.: B048307

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Introduction

2-Bromo-1,1-diethoxypropane (CAS No: 3400-55-3) is a halogenated acetal that serves as a valuable intermediate in organic synthesis.^{[1][2]} Its molecular structure, featuring a stereocenter at the second carbon, two ethoxy groups, and a bromine atom, gives rise to a distinct spectroscopic fingerprint.^[3] This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-bromo-1,1-diethoxypropane**. Understanding these spectroscopic characteristics is paramount for researchers in chemical synthesis and drug development for reaction monitoring, quality control, and structural verification.

This document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure and the observed spectral features. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and trustworthiness.

Molecular Structure and Spectroscopic Overview

The fundamental step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. **2-Bromo-1,1-diethoxypropane** possesses a propane backbone with two ethoxy groups on the first carbon, forming an acetal, and a bromine atom on the second carbon.

Molecular Formula: C₇H₁₅BrO₂^[3]

Molecular Weight: 211.10 g/mol [3]

Synonyms: 2-Bromopropionaldehyde diethyl acetal[2]

The following diagram illustrates the molecular structure and numbering convention used throughout this guide.

Caption: Molecular structure of **2-Bromo-1,1-diethoxypropane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-bromo-1,1-diethoxypropane**, both ^1H and ^{13}C NMR provide critical information for structural confirmation.

^1H NMR Spectroscopy: Analysis and Interpretation

The proton NMR spectrum of **2-bromo-1,1-diethoxypropane** is predicted to exhibit five distinct signals, each corresponding to a set of chemically non-equivalent protons. The chemical shift of each signal is influenced by the electronegativity of neighboring atoms (oxygen and bromine) and the overall electronic environment.

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Integration	Coupling Constant (J)
Hc (CH ₃ -C2)	~1.7	Doublet	3H	~7 Hz
Ha (-O-CH ₂ -CH ₃)	~1.2	Triplet	6H	~7 Hz
Hb (-O-CH ₂ -CH ₃)	~3.6	Quartet	4H	~7 Hz
Hd (CH-Br)	~4.2	Quartet	1H	~7 Hz
He (CH-O ₂)	~4.8	Doublet	1H	~7 Hz

Causality Behind Peak Assignments:

- Hc (Methyl group on C2): This methyl group is adjacent to the chiral center (C2) bearing the bromine atom. Its signal is expected to be a doublet due to coupling with the single proton on C2 (Hd).
- Ha and Hb (Ethoxy groups): The two ethoxy groups are diastereotopic due to the adjacent chiral center. However, in many cases, they may appear equivalent, leading to a single triplet for the methyl protons (Ha) and a single quartet for the methylene protons (Hb). The quartet arises from coupling with the three protons of the adjacent methyl group. The methylene protons (Hb) are shifted downfield due to the proximity of the electronegative oxygen atom.
- Hd (Methine proton on C2): This proton is attached to the carbon bearing the bromine atom. The electronegativity of bromine will shift this signal downfield. It is expected to be a quartet due to coupling with the three protons of the adjacent methyl group (Hc).
- He (Acetal proton on C1): This proton is on the carbon bonded to two oxygen atoms, resulting in a significant downfield shift. It will appear as a doublet due to coupling with the proton on C2 (Hd).

¹³C NMR Spectroscopy: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum of **2-bromo-1,1-diethoxypropane** is predicted to show five signals, corresponding to the five chemically non-equivalent sets of carbon atoms.

Carbon Assignment	Predicted Chemical Shift (ppm)
C3 (CH ₃ -C2)	~20-25
C5 & C7 (-O-CH ₂ -CH ₃)	~15
C4 & C6 (-O-CH ₂ -CH ₃)	~60-65
C2 (CH-Br)	~50-55
C1 (CH-O ₂)	~100-105

Rationale for Chemical Shifts:

- C3 and C5/C7 (Methyl carbons): These are in the typical aliphatic region.

- C4/C6 (Methylene carbons of ethoxy groups): These carbons are bonded to oxygen, which deshields them, causing a downfield shift.
- C2 (Carbon with bromine): The carbon atom directly attached to the bromine atom is shifted downfield.
- C1 (Acetal carbon): The carbon atom bonded to two oxygen atoms experiences significant deshielding and appears furthest downfield.^[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-bromo-1,1-diethoxypropane**, typically acquired as a neat liquid, will be dominated by absorptions corresponding to C-H, C-O, and C-Br bonds.^[3]

Frequency Range (cm ⁻¹)	Bond Vibration	Functional Group
2975-2850	C-H stretch	Aliphatic (CH, CH ₂ , CH ₃)
1470-1430	C-H bend	CH ₂
1380-1370	C-H bend	CH ₃
1150-1050	C-O stretch	Acetal (C-O-C)
650-550	C-Br stretch	Alkyl halide

The most characteristic feature of the IR spectrum is the strong C-O stretching absorption of the acetal group. The C-Br stretch is typically weaker and found in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

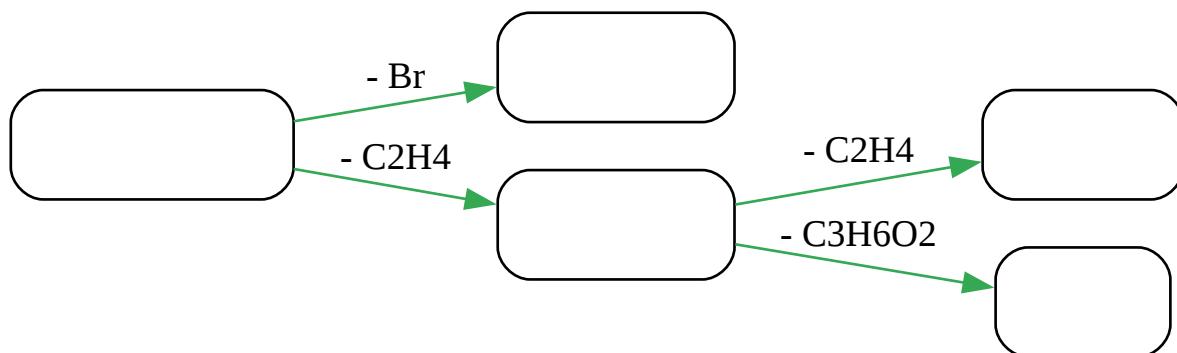
Molecular Ion Peak:

The molecular ion peak ([M]⁺) for **2-bromo-1,1-diethoxypropane** is expected to be observed as a pair of peaks of nearly equal intensity at m/z 210 and 212. This characteristic M/M+2

pattern is due to the natural isotopic abundance of bromine (^{79}Br , ~50.7% and ^{81}Br , ~49.3%).[\[5\]](#)

Key Fragmentation Pathways:

The fragmentation of **2-bromo-1,1-diethoxypropane** is expected to be driven by the cleavage of the C-Br bond and the bonds adjacent to the oxygen atoms of the acetal group.



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Caption: Predicted major fragmentation pathways for **2-bromo-1,1-diethoxypropane**.

Interpretation of Major Fragments:

- Loss of Bromine: The most facile fragmentation is the loss of a bromine radical to form a stable carbocation at m/z 131.
- Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atoms of the acetal is common for ethers and acetals.[\[6\]](#) This can lead to the formation of a resonance-stabilized cation with m/z 103, corresponding to the loss of an ethyl group and subsequent rearrangement.
- Further Fragmentation: The fragment at m/z 103 can undergo further loss of ethylene to produce a fragment at m/z 75.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate analysis. The following are generalized protocols for the spectroscopic techniques discussed.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **2-bromo-1,1-diethoxypropane** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the ^1H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

- Sample Preparation: As **2-bromo-1,1-diethoxypropane** is a liquid, a neat spectrum can be obtained by placing a drop of the sample between two NaCl or KBr plates.
- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Acquire the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: Perform a background subtraction using a spectrum of the clean salt plates.

Mass Spectrometry Protocol

- Sample Introduction: Introduce a dilute solution of **2-bromo-1,1-diethoxypropane** in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Use electron ionization (EI) at 70 eV.
- Mass Analysis: Scan a mass range of $\text{m/z } 50\text{-}300$.

- Data Analysis: Identify the molecular ion peaks and major fragment ions.

Conclusion

The spectroscopic data of **2-bromo-1,1-diethoxypropane** provides a comprehensive and unambiguous means of its identification and structural confirmation. The characteristic signals in the ¹H and ¹³C NMR spectra, the key absorptions in the IR spectrum, and the distinctive isotopic pattern and fragmentation in the mass spectrum all contribute to a unique spectroscopic fingerprint. This guide provides the foundational knowledge for researchers to confidently interpret this data, ensuring the integrity of their chemical syntheses and downstream applications.

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- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-1,1-diethoxypropane: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b048307#2-bromo-1-1-diethoxypropane-spectroscopic-data-nmr-ir-ms>

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